6-(1-Benzothiophene-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane

Metabolic stability Human liver microsomes Gem-difluoro spirocycle

6-(1-Benzothiophene-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane is a spirocyclic amine that integrates a gem-difluoro cyclopropane unit with a benzothiophene-2-carbonyl pharmacophore. While it belongs to the broader family of azaspiro[2.5]octane-derived building blocks, the simultaneous presence of the 1,1-difluoro motif and the 1-benzothiophene-2-carbonyl substituent distinguishes it from simpler, non-fluorinated or mono-substituted analogs.

Molecular Formula C16H15F2NOS
Molecular Weight 307.36
CAS No. 2097915-86-9
Cat. No. B2555718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1-Benzothiophene-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane
CAS2097915-86-9
Molecular FormulaC16H15F2NOS
Molecular Weight307.36
Structural Identifiers
SMILESC1CN(CCC12CC2(F)F)C(=O)C3=CC4=CC=CC=C4S3
InChIInChI=1S/C16H15F2NOS/c17-16(18)10-15(16)5-7-19(8-6-15)14(20)13-9-11-3-1-2-4-12(11)21-13/h1-4,9H,5-8,10H2
InChIKeyGLEDGTINNCLIIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(1-Benzothiophene-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane (CAS 2097915-86-9): Structural and Pharmacophoric Synopsis for Procurement-Focused Research


6-(1-Benzothiophene-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane is a spirocyclic amine that integrates a gem-difluoro cyclopropane unit with a benzothiophene-2-carbonyl pharmacophore [1]. While it belongs to the broader family of azaspiro[2.5]octane-derived building blocks, the simultaneous presence of the 1,1-difluoro motif and the 1-benzothiophene-2-carbonyl substituent distinguishes it from simpler, non-fluorinated or mono-substituted analogs. The compound is primarily offered as a research intermediate, with its structural complexity suggesting utility in kinase inhibitor optimization programs and fragment-based drug discovery campaigns [2].

1
Gem-difluoro spirocyclic scaffold: Supports kinase inhibitor optimization and fragment-based discovery workflows requiring reduced amine basicity and enhanced microsomal stability context.
2
Benzothiophene-2-carbonyl pharmacophore: Privileged hinge-binding motif for CDK8 and related kinase selectivity studies; reported as a Type I kinase inhibitor binding element.
3
Research intermediate grade: Suited for lead optimization, PROTAC derivatization, and focused library synthesis in academic and biopharma discovery programs.
Class-level inference from gem-difluoro azaspiro[2.5]octane series; review compound-specific analytical data.

Why Generic Substitution Fails for 6-(1-Benzothiophene-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane: A Procurement-Focused Rationale


In-class compounds cannot be freely interchanged primarily because the 1,1-geminal difluoro substitution on the azaspiro[2.5]octane scaffold profoundly modulates both fundamental physicochemical properties and metabolic liability [1]. Published reviews demonstrate that gem-difluoro analogues consistently exhibit reduced amine basicity (ΔpKa ≈ 3–5 units) and markedly enhanced microsomal stability compared to their non-fluorinated or mono-fluorinated counterparts, directly impacting fraction unbound, passive permeability, and oxidative clearance [1]. Furthermore, the specific 1-benzothiophene-2-carbonyl appendage is not a generic acyl group; it is a privileged hinge-binding motif recurrently observed in potent, subtype-selective CDK8 inhibitors, where it participates in a critical cation-π interaction with Arg356 [2]. Substituting any part of this integrated architecture—the gem-difluoro ring, the azaspiro core, or the benzothiophene-2-carbonyl—is predicted to compromise the metabolic stability, permeability, and target engagement profile that this precise combination is designed to confer. The quantitative evidence below substantiates these assertions.

Target Compound
Gem-difluoro + benzothiophene-2-carbonyl architecture
Integrated 1,1-difluoro azaspiro[2.5]octane core with benzothiophene-2-carbonyl hinge binder. Reduced amine basicity (predicted pKa context 5–8 range) and class-level extended HLM half-life support metabolic stability screening.
Generic Substitute
Non-fluorinated azaspiro or generic acyl analog
Non-fluorinated 6-azaspiro[2.5]octane scaffolds exhibit higher amine basicity (pKa ~10–11) and markedly shorter microsomal half-life. Simple benzoyl or furan-2-carbonyl groups lack the cation-π contact with Arg356 in the CDK8 hinge region.
! Gem-difluoro vs. non-fluorinated: amine basicity and metabolic stability profiles may not transfer; HLM half-life context differs substantially across the series.
! Benzothiophene-2-carbonyl hinge-binding mode is crystallographically linked to Arg356 engagement; alternative acyl appendages may shift CDK8 affinity by more than an order of magnitude based on cross-study comparison.
! Simultaneous substitution of both the gem-difluoro ring and the benzothiophene-2-carbonyl group is predicted to alter permeability, clearance, and target-engagement context; direct interchange not supported by available class-level evidence.

Quantitative Differentiation Evidence for 6-(1-Benzothiophene-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane Against Closest Analogs


Metabolic Stability in Human Liver Microsomes: Gem-Difluoro Azaspiro Scaffold vs. Non-Fluorinated Analog

For analogous gem-difluoro-6-azaspiro[2.5]octane derivatives, the introduction of the 1,1-difluoro group extends human liver microsome (HLM) half-life to >120 minutes, whereas the corresponding non-fluorinated azaspiro[2.5]octane scaffold typically exhibits an HLM half-life of <30 minutes [1]. This ≥4-fold improvement in metabolic stability is a well-documented class-level effect of gem-difluorocyclopropane motifs on spirocyclic piperidine cores [2].

Metabolic Stability (HLM)
Class-level inference
HLM t1/2 >120 min vs.
Supports metabolic stability screening context
Class-level inference for gem-difluoro-6-azaspiro[2.5]octane derivatives; review specific batch data.
Amine Basicity (pKa)
Class-level inference
ΔpKa ≈ 3–5 units reduction vs. non-fluorinated parent (pKa ~10–11)
Supports CNS-penetrant candidate profiling review
Class-level property confirmed in azaspiro[3.3]heptane series (ΔpKa 6.3); compound-specific measurement advised.
CDK8 Hinge-Binding Mode
Cross-study comparable
Cation-π interaction with Arg356; series IC50 2.1 nM (compound 13)
Supports CDK8 affinity and selectivity screening
Crystallographic evidence from closely related 6-aza-benzothiophene analog (PDB: 5cei).
Metabolic stability Human liver microsomes Gem-difluoro spirocycle

Amine Basicity Modulation: 1,1-Difluoro-6-azaspiro[2.5]octane Core vs. Non-Fluorinated 6-Azaspiro[2.5]octane

The electron-withdrawing effect of the 1,1-gem-difluoro substitution on the azaspiro[2.5]octane core reduces the pKa of the piperidine nitrogen by approximately 3–5 units relative to the non-fluorinated azaspiro[2.5]octane parent (predicted pKa ≈ 10–11) [1]. For a closely related scaffold, 5,5-difluoro-2-azaspiro[3.3]heptane, the measured pKa is 4.42 versus 10.7 for the non-fluorinated analogue, representing a ΔpKa of 6.3 [1]. While the magnitude may differ slightly for the [2.5] core, the trend is firmly established as a class property of gem-difluoro-spirocyclic amines [2].

Amine Basicity (pKa)
Class-level inference
ΔpKa ≈ 3–5 units reduction vs. non-fluorinated parent (pKa ~10–11)
Supports CNS-penetrant candidate profiling review
Class-level property confirmed in azaspiro[3.3]heptane series (ΔpKa 6.3); compound-specific measurement advised.
pKa Amine basicity CNS drug-likeness

Hinge-Binding Pharmacophore: 1-Benzothiophene-2-carbonyl vs. Alternative Acyl Appendages in CDK8 Kinase Inhibition

The 1-benzothiophene-2-carbonyl moiety has been validated as a Type I kinase inhibitor hinge-binding element through co-crystallography with CDK8/Cyclin C [1]. In the crystallized complex, compound 22 (a 6-aza-benzothiophene analogue) forms a critical cation-π interaction with Arg356 in the kinase hinge region, a contact that is not accessible to non-benzothiophene carbonyl surrogates such as simple benzoyl or heteroaroyl groups lacking the fused thiophene ring [1]. This specific interaction contributes to the high potency (IC50 = 2.1 nM for compound 13 in CDK8 enzymatic assay) and 300-fold selectivity for CDK8 over CDK19 observed within the series [1].

CDK8 Hinge-Binding Mode
Cross-study comparable
Cation-π interaction with Arg356; series IC50 2.1 nM (compound 13)
Supports CDK8 affinity and selectivity screening
Crystallographic evidence from closely related 6-aza-benzothiophene analog (PDB: 5cei).
CDK8 inhibition Benzothiophene hinge binder Kinase selectivity

High-Value Research and Industrial Application Scenarios for 6-(1-Benzothiophene-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane


CDK8/19 Lead Optimization: Spirocyclic Core Replacement to Enhance Selectivity and Microsomal Stability

In CDK8 inhibitor programs, the target compound can serve as a direct scaffold replacement for 6-aza-benzothiophene core structures described by Koehler et al. [1]. The gem-difluoro azaspiro[2.5]octane core is anticipated to confer superior metabolic stability (HLM t1/2 >120 min vs. <30 min for non-fluorinated piperidine cores) while retaining the essential cation-π interaction mediated by the benzothiophene-2-carbonyl hinge binder. This makes it a logical procurement choice for medicinal chemistry teams seeking to address the metabolic soft spot of earlier CDK8 tool compounds without compromising on-target biochemical potency.

CNS-Penetrant Kinase Probe Development: Physicochemical Tuning via Gem-Difluoro spirocyclic Amine

For CNS drug discovery campaigns requiring passive BBB penetration, the reduced amine basicity (predicted pKa ~5–8) of the 1,1-difluoro-6-azaspiro[2.5]octane core, relative to non-fluorinated piperidine bioisosteres (pKa ~10–11), represents a significant advantage [2]. The target compound can be procured as a late-stage functionalizable fragment to explore structure-activity relationships around the 1-benzothiophene-2-carbonyl moiety while maintaining favorable CNS MPO scores, supporting the development of brain-penetrant kinase inhibitors or other CNS-active agents.

Chemical Biology Tool for Target Engagement Studies: CDK8-Dependent Cellular Assay Development

The compound can function as a chemical probe intermediate for derivatization into bi-functional degrader molecules (PROTACs) targeting CDK8/CDK19, leveraging the crystallographically validated binding mode of the benzothiophene-2-carbonyl group [1]. Its synthetic accessibility via Suzuki-Miyaura coupling chemistry allows for rapid diversification at the C2 position, enabling the installation of linker tethers while preserving the gem-difluoro spirocyclic core that imparts metabolic resilience to the final degrader construct.

Fragment-Based Drug Discovery: Fluorinated Spirocyclic Building Block for Library Synthesis

As a proprietary 19F-NMR-active fragment, the 1,1-difluoro-6-azaspiro[2.5]octane core enables direct detection in protein-observed NMR fragment screening campaigns. The benzothiophene-2-carbonyl group provides a pre-installed pharmacophore with documented affinity for kinase hinge regions, accelerating hit-to-lead progression [1]. Procuring this building block enables the rapid parallel synthesis of focused compound libraries designed to explore vectors from the azaspiro ring end and systematically profile the SAR around the benzothiophene motif.

Application
Selection Property
Validation Focus
CDK8/19 Lead Optimization
Gem-difluoro spirocyclic core with benzothiophene-2-carbonyl hinge binder
Metabolic stability and CDK8-isoform selectivity endpoints
CNS-Penetrant Probe Development
Reduced amine basicity context (predicted pKa range)
BBB penetration and CNS MPO score profiling
Target Engagement / PROTAC Derivatization
Crystallographically validated hinge-binding motif
CDK8 binding retention and degrader activity review
Fragment-Based Library Synthesis
19F-NMR-active spirocyclic fragment with pre-installed pharmacophore
Fragment screening hit-rate and SAR profiling around benzothiophene motif
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